Cpi637;cpi 637

Epigenetics Bromodomain inhibition CREBBP/EP300

Researchers requiring robust dual CBP/EP300 bromodomain inhibition with minimal BET off-target liability face limited options with validated enantiomeric controls. CPI-637 solves this with a balanced sub-100 nM biochemical profile and a >700-fold selectivity window over BRD4. - Achieves cellular target engagement at 0.3 μM (BRET EC₅₀) and suppresses MYC expression at 0.6 μM. - Opposite enantiomer (>200-fold weaker) included as a critical negative control for target validation studies. - Extensively characterized in epigenetic reader domain research, ensuring reproducible cross-study comparisons.

Molecular Formula C22H22N6O
Molecular Weight 386.4 g/mol
Cat. No. B13391650
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCpi637;cpi 637
Molecular FormulaC22H22N6O
Molecular Weight386.4 g/mol
Structural Identifiers
SMILESCC1CC(=O)NC2=CC=CC(=C2N1)C3=CC4=C(C=C3)N(N=C4C5=CN(N=C5)C)C
InChIInChI=1S/C22H22N6O/c1-13-9-20(29)25-18-6-4-5-16(22(18)24-13)14-7-8-19-17(10-14)21(26-28(19)3)15-11-23-27(2)12-15/h4-8,10-13,24H,9H2,1-3H3,(H,25,29)
InChIKeyBFTKDWYIRJGJCA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





CPI-637 Identity and Procurement


CPI-637 (CAS 1884712-47-3) is a benzodiazepinone-derived chemical probe that acts as a dual inhibitor of the cyclic-AMP response element binding protein (CBP/CREBBP) and E1A binding protein p300 (EP300) bromodomains [1]. It was developed via fragment-based discovery and optimized for balanced in vitro potency and cellular target engagement, establishing it as a foundational reference compound in the epigenetic reader domain class [2]. The compound is characterized by a molecular formula of C₂₂H₂₂N₆O and a molecular weight of 386.45 g/mol [3].

Probe type Dual CBP/EP300 bromodomain probe
Design Fragment-based, cell-active
Reference role Epigenetic reader domain benchmark

Why CPI-637 Substitution Fails


The CBP/EP300 bromodomain inhibitor class exhibits profound divergence in target potency, paralog selectivity, off-target liability, and cellular permeability [1]. CPI-637 occupies a specific performance niche defined by its balanced sub-100 nM biochemical potency against both CBP and EP300, a >700-fold selectivity window over BET family bromodomains (BRD4), and a well-defined cellular activity profile (BRET EC₅₀ = 0.3 μM; MYC EC₅₀ = 0.6 μM) [2][3]. Generic substitution with a more potent but less selective analog (e.g., GNE-781) or a structurally unrelated HAT-domain inhibitor (e.g., A-485) would fundamentally alter the experimental phenotype and invalidate cross-study comparisons. The differential evidence below quantifies exactly where CPI-637 demonstrates verifiable, selection-relevant differentiation.

! Substituting with a more potent but less balanced analog may shift dual-paralog inhibition profile and alter cellular response thresholds.
! Switching to an ultra-selective analog with sub-nanomolar potency risks narrowing the usable concentration window and requires re-optimization of assay conditions.
! Replacement with a HAT-domain inhibitor (e.g., A-485) targets a different binding site, invalidating bromodomain-specific phenotype interpretation.

CPI-637 Comparative Evidence


Dual CBP/EP300 Inhibition vs. SGC-CBP30

CPI-637 demonstrates balanced, sub-100 nM potency against both CBP (30 nM) and EP300 (51 nM) in TR-FRET assays, with a potency ratio (EP300 IC₅₀ / CBP IC₅₀) of 1.7 [1]. In contrast, the comparator SGC-CBP30 exhibits a potency ratio of 1.8 (38 nM / 21 nM) . While both probes maintain similar dual-target balance, CPI-637 offers a narrower absolute potency window (30-51 nM) compared to SGC-CBP30 (21-38 nM), which may be relevant for assays requiring tight, equipotent inhibition of both paralogs [1].

Dual CBP/EP300 inhibition
Reported
CBP IC₅₀ 30 nM · EP300 IC₅₀ 51 nM (CPI-637) vs. SGC-CBP30 21/38 nM; potency ratio 1.7 vs. 1.8
Supports equipotent dual-paralog inhibition context
TR-FRET assays; choose probe based on desired absolute potency window
Epigenetics Bromodomain inhibition CREBBP/EP300

BET Selectivity vs. GNE-781

CPI-637 exhibits >700-fold selectivity for CBP/EP300 over BRD4 (IC₅₀ = 11.0 μM) [1]. This selectivity window is intermediate within the class. The ultra-potent probe GNE-781 achieves >5,400-fold selectivity over BRD4 (CBP IC₅₀ = 0.94 nM; BRD4 IC₅₀ = 5.1 μM) , while the earlier probe SGC-CBP30 achieves only 40- to 250-fold selectivity . The quantitative differentiation is clear: CPI-637 provides a substantial BET-selectivity window (>700×) without requiring picomolar on-target potency, which may be advantageous when moderate cellular washout or a broader therapeutic index is desired [1].

BET selectivity
Reported
>700-fold over BRD4 (CPI-637); GNE-781 >5400-fold; SGC-CBP30 40–250-fold
Context-dependent selectivity window informs working concentration range
CPI-637 provides a substantial window without requiring picomolar on-target potency
Epigenetics Selectivity profiling Bromodomain inhibitors

Cellular Target Engagement vs. Biochemical Potency

CPI-637 demonstrates a 10-fold shift from biochemical TR-FRET potency (CBP IC₅₀ = 30 nM) to cellular BRET EC₅₀ (0.3 μM) [1]. This cellular potency attenuation factor (CPAF = 10) indicates moderate cell permeability and target engagement under physiological conditions. In comparison, GNE-781 exhibits a CPAF of 6.6 (TR-FRET IC₅₀ = 0.94 nM; BRET EC₅₀ = 6.2 nM) , suggesting superior intracellular accumulation. The 10-fold shift for CPI-637 is within an acceptable range for a chemical probe and provides a quantifiable benchmark for interpreting cellular phenotype data relative to biochemical inhibition [1].

Cellular shift
Reported
CPAF = 10 (CPI-637); GNE-781 CPAF = 6.6
Quantifies translation from biochemical to cellular target engagement
BRET EC₅₀ 0.3 μM vs. TR-FRET IC₅₀ 30 nM
Cellular pharmacology Target engagement BRET assay

Enantiomeric Specificity Control

CPI-637 exhibits strict stereochemical dependence for CBP/EP300 bromodomain inhibition. The opposite enantiomer of CPI-637 displays a >200-fold loss in potency relative to the active enantiomer [1]. This was explicitly documented in the primary discovery publication and establishes the opposite enantiomer as a validated negative control for CPI-637-mediated effects [1]. This level of stereochemical specificity is not uniformly available for all CBP/EP300 probes (e.g., SGC-CBP30 enantiomeric data is not prominently disclosed), making CPI-637 particularly valuable for experiments requiring rigorous control of off-target or compound-specific artifacts [1].

Enantiomeric specificity
Head-to-head
>200-fold potency loss with opposite enantiomer
Enables stereochemical-control negative control
Validated inactive enantiomer for target engagement confirmation
Stereochemistry Negative control Probe validation

BRD9 Off-Target Liability

CPI-637 demonstrates activity against BRD9 with an IC₅₀ of 0.73 μM, representing a 24-fold selectivity window relative to CBP inhibition [1]. This BRD9 activity has been noted as a potential confounding factor in cellular assays, as the functional role of BRD9 bromodomain inhibition is not fully defined [2]. In contrast, GNE-781 shows no reported BRD9 activity in its primary selectivity panel , and A-485, as a HAT-domain inhibitor, does not engage the bromodomain at all [3]. Users requiring a clean CBP/EP300 bromodomain phenotype without BRD9 interference may prefer GNE-781 or a HAT-domain inhibitor; however, CPI-637's BRD9 activity is well-quantified, enabling informed concentration selection to minimize this liability [1][2].

BRD9 off-target
Reported
CPI-637 BRD9 IC₅₀ 0.73 μM (24× window); GNE-781 and A-485 lack this liability
Off-target risk is quantifiable and manageable by concentration selection
Keep ≤0.3 μM to maintain >10-fold CBP selectivity
Selectivity Off-target profiling Bromodomain inhibitors

MYC Expression Suppression

CPI-637 inhibits MYC expression in AMO-1 multiple myeloma cells with an EC₅₀ of 0.60 μM [1]. This cellular functional readout integrates target engagement, pathway modulation, and downstream transcriptional effects. For context, the BET bromodomain inhibitor JQ1 achieves MYC suppression with an EC₅₀ typically in the 0.1-0.5 μM range [2], but through BRD4 inhibition rather than CBP/EP300. CPI-637's MYC EC₅₀ of 0.6 μM demonstrates that CBP/EP300 bromodomain inhibition alone is sufficient to modulate MYC expression at concentrations consistent with its cellular target engagement profile (BRET EC₅₀ = 0.3 μM) [1][3]. This establishes a quantitative benchmark for MYC-dependent phenotypes in multiple myeloma and other MYC-driven contexts [1].

MYC suppression
Class-level
MYC EC₅₀ 0.60 μM in AMO-1 cells; comparable to BET inhibitor JQ1 range
Supports MYC expression assay context in multiple myeloma models
CBP/EP300 bromodomain inhibition alone modulates MYC; class-level reference
Oncology MYC regulation Epigenetic therapy

CPI-637 Application Scenarios


CBP/EP300 Dependency in Gene Expression

CPI-637 is optimal for experiments requiring robust, dual CBP/EP300 bromodomain inhibition with a well-defined cellular activity profile. At concentrations of 0.3-1 μM, it achieves cellular target engagement (BRET EC₅₀ = 0.3 μM) and suppresses MYC expression (EC₅₀ = 0.6 μM) without saturating BRD4 (>700-fold selectivity) [1][2]. The opposite enantiomer (>200-fold weaker) serves as a negative control to confirm target specificity [1]. This application is supported by the compound's extensive characterization in multiple myeloma and lymphoma models [3].

Comparative Studies with BET Inhibitors

When dissecting the relative contributions of CBP/EP300 versus BET bromodomains in transcriptional regulation, CPI-637 offers a defined selectivity profile that minimizes BET cross-reactivity at working concentrations (BRD4 IC₅₀ = 11 μM) [1]. This allows for head-to-head comparisons with BET inhibitors like JQ1, where the distinct phenotypes can be confidently attributed to the respective target classes. The 10-fold cellular potency shift (CPAF = 10) informs the appropriate concentration range for such comparative studies [2].

HIV-1 Latency Reversal

CPI-637 has been characterized as a bifunctional latency-reversing agent that targets both BRD4 and TIP60 proteins, leading to reactivation of latent HIV-1 in vitro [4]. This specific dual-target mechanism, distinct from its primary CBP/EP300 bromodomain inhibition, makes CPI-637 a unique tool compound for HIV cure research employing the 'shock and kill' strategy [4]. The compound's activity in this context is supported by direct experimental evidence demonstrating Tat-mediated P-TEFb binding and Tat-SEC complex assembly [4].

Negative Control with Opposite Enantiomer

For rigorous target validation studies, CPI-637's well-characterized opposite enantiomer (>200-fold weaker) provides a critical negative control [1]. This is particularly valuable when assessing compound-specific off-target effects or confirming that observed phenotypes are driven by stereospecific binding to CBP/EP300 bromodomains. Few CBP/EP300 probes offer such a clean enantiomeric control, making CPI-637 uniquely suited for experiments requiring this level of target engagement validation [1].

Application
Selection Property
Validation Focus
CBP/EP300 target engagement studies
Dual CBP/EP300 inhibition with cellular activity
Target engagement and MYC expression endpoints
BET inhibitor comparative studies
Defined selectivity window over BRD4
CBP/EP300- versus BET-dependent phenotype resolution
HIV-1 latency reversal research
Bifunctional BRD4/TIP60 targeting
Latent HIV-1 reactivation in vitro model
Target validation control
Stereospecific negative control (>200-fold weaker)
Enantiomer-specific target engagement confirmation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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